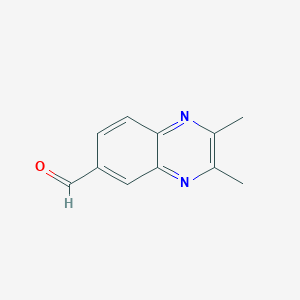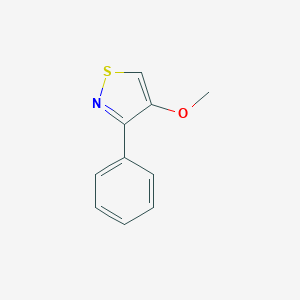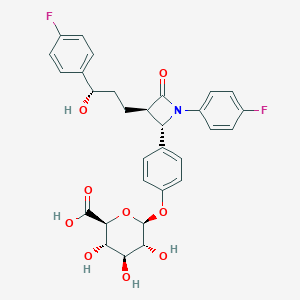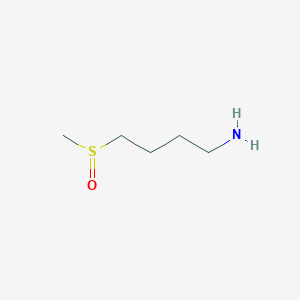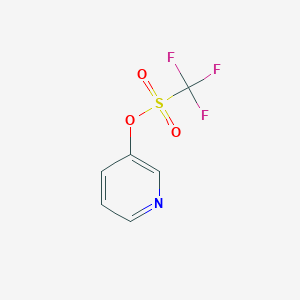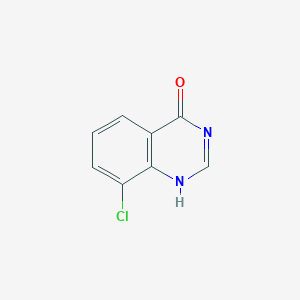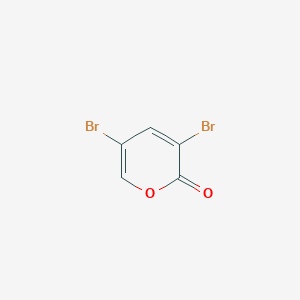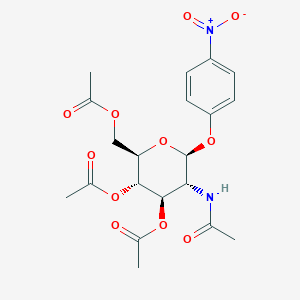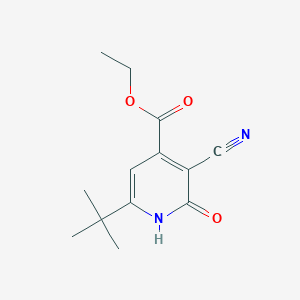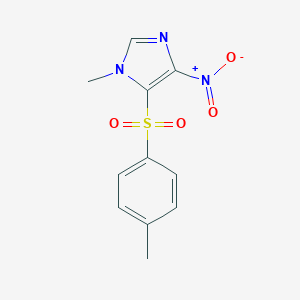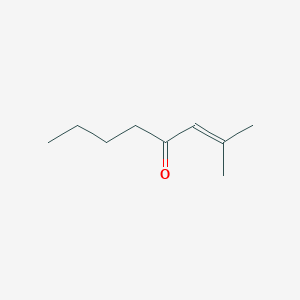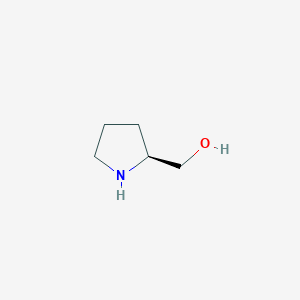
L-プロリノール
概要
説明
Synthesis Analysis
L-Prolinol can be synthesized through several methods. A notable approach involves the direct reduction of L-proline using the NaBH4/I2 system, achieving a high yield (88.4%) and enantiomeric purity (99%) under optimized conditions (O. Pingkai, 2005) (Pingkai, 2005). Another method employs Zn(BH4)2 for the reduction of L-proline, yielding L-prolinol with a 90% yield and 97% optical purity (Cui Qing-fei, 2006) (Qing-fei, 2006).
Molecular Structure Analysis
The molecular structure of L-Prolinol is characterized by the presence of both an amino group and a hydroxyl group attached to a pyrrolidine ring. This binucleophilic character allows it to participate in various chemical reactions, offering a wide range of synthetic applications. The structure has been confirmed through spectral analysis, including IR, 1H NMR, 13C NMR, and elemental analysis (Chen Zuxing, 2008) (Zuxing, 2008).
Chemical Reactions and Properties
L-Prolinol serves as an effective catalyst and reagent in multiple chemical reactions. It has been utilized as a catalyst in the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding products with high diastereoselectivities and enantioselectivities (P. J. Chua et al., 2009) (Chua et al., 2009). Moreover, it has been directly synthesized into ionic liquids for the chemoselective synthesis of bromoesters from aromatic aldehydes, demonstrating its versatility in green chemistry applications (W. Bao & Zhiming Wang, 2006) (Bao & Wang, 2006).
Physical Properties Analysis
L-Prolinol exhibits significant physical properties, including solubility in common organic solvents and water, depending on its derivative forms. Its physical parameters, such as optical purity and specific rotation, have been thoroughly investigated, indicating its high enantioselectivity and potential for use in asymmetric synthesis (Cui Qing-fei, 2006) (Qing-fei, 2006).
科学的研究の応用
タンパク質の折り畳みと構造解析
L-プロリノールとその類似体は、タンパク質の折り畳みと構造の研究において重要な役割を果たします。 これらは、原核生物と真核生物の両方の細胞における細胞代謝と高分子合成の調節を調べるための貴重な試薬です . タンパク質に取り込まれることで、誤った折り畳みを誘発し、これはタンパク質関連疾患の研究や治療戦略の開発に役立ちます。
微生物生産と代謝
L-プロリノールの類似体の微生物生産と代謝は、バイオテクノロジーにおいて重要な意味を持っています。 例えば、L-プロリノールを過剰生産する微生物は、その類似体に耐性を持つ変異株を分離することで得られています。 これは、生物学的、薬学的、または物理化学的特性が向上した化合物を生産する際に応用されています .
ストレス応答と耐性研究
L-プロリノール誘導体は、熱ショックストレスと同様に、細胞でストレス応答を誘発することがわかっています。 この特性は、細胞が環境変化にどのように適応するかを理解する上で重要な、ストレス耐性の基礎となる細胞メカニズムを研究するために利用されます .
不斉有機触媒
L-プロリノール由来のキラル共晶混合物は、不斉有機触媒において持続可能な溶媒として使用されてきました。 これらの新規材料は、ニトロオレフィンへのケトンの不斉共役付加において有機触媒活性を示し、化学合成で使用される従来の揮発性有機化合物(VOC)に対する環境に優しい代替手段を提供します .
医薬品合成
L-プロリノールは、医薬品の有機合成のためのキラルビルディングブロックとして役立ちます。 その構造的特徴は、特定のキラリティを持つ複雑な分子の作成を可能にし、標的とした治療効果を持つ薬の開発に不可欠です .
抗腫瘍活性研究
L-AZCや4-L-CHOPなどの特定のL-プロリノール類似体は、組織培養と生体内で抗腫瘍活性を試験されています。 これらは、細胞増殖の強力な阻害剤として作用し、新しい抗がん療法の開発のための経路を提供します .
作用機序
Target of Action
L-Prolinol is a chiral amino-alcohol that is used as a chiral building block in organic synthesis . It primarily targets the amino acid proline , which is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins . This interaction leads to the breakdown of both the α-helical and β-sheet structures in proteins .
Mode of Action
L-Prolinol interacts with its targets by competing with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding . This competition can induce a transient stress response in cells, comparable with that of heat shock stress .
Biochemical Pathways
L-Prolinol affects the pathways related to protein synthesis and folding. The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth . The addition of L-Prolinol causes a rapid increase in the synthesis of heat shock proteins in cells .
Pharmacokinetics
It is known that many analogues are transported into cells via amino acid permeases (transporters) . Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins .
Result of Action
The result of L-Prolinol’s action is the induction of a stress response in cells, leading to an increase in the synthesis of heat shock proteins . This can inhibit cell growth due to the accumulation of abnormal or misfolded proteins .
Action Environment
The action of L-Prolinol can be influenced by environmental factors such as the presence of other amino acids and the overall protein concentration in the cell . Additionally, L-Prolinol has been shown to display organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment and the presence of other reactants .
Safety and Hazards
将来の方向性
L-Prolinol-based chiral solvents have been used in asymmetric organocatalysis . These novel materials display organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins . The chiral liquid L-Prolinol/GA 1/1 shows the highest yields and selectivities . Moreover, the new chiral liquid was successfully recovered and reused with minimal loss of performance over several cycles . This represents a significant development in sustainable chemistry .
特性
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNJUAVDAZWCB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23356-96-9 | |
| Record name | L-Prolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23356-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(pyrrolidin-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5GD8LDG49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-prolinol?
A1: L-Prolinol has a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol.
Q2: What spectroscopic data is available for L-prolinol?
A2: L-Prolinol and its derivatives have been characterized using various spectroscopic techniques, including 1H-NMR , 13C-NMR , and IR spectroscopy . These techniques provide information on the structure, purity, and conformation of the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



